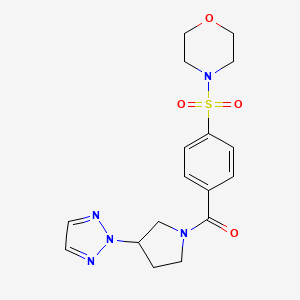
(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(4-(morpholinosulfonyl)phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(4-(morpholinosulfonyl)phenyl)methanone is a useful research compound. Its molecular formula is C17H21N5O4S and its molecular weight is 391.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as imidazole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
It’s known that the reaction occurs by the formation of a c-n bond between the nitrogen of the amino group and the carbonyl carbon, and the simultaneous proton transfer from nitrogen n1 to oxygen of the c=o bond . This could potentially influence the compound’s interaction with its targets and the resulting changes.
Biochemical Pathways
Compounds with similar structures have been found to affect a broad range of biochemical pathways due to their diverse biological activities . These activities can lead to downstream effects that influence various physiological processes.
Result of Action
Based on similar compounds, it can be inferred that the compound may have a wide range of effects due to its potential interaction with multiple receptors .
Actividad Biológica
Overview
The compound (3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(4-(morpholinosulfonyl)phenyl)methanone is a novel organic molecule characterized by its unique structural components: a triazole ring, a pyrrolidine moiety, and a morpholinosulfonyl group. This combination suggests potential diverse biological activities, particularly in medicinal chemistry and pharmacology.
Structural Features
The structural features of this compound contribute significantly to its biological activity:
- Triazole Ring : Known for its role in various biological processes, including antimicrobial and anticancer activities.
- Pyrrolidine Moiety : Provides structural rigidity and enhances interaction with biological targets.
- Morpholinosulfonyl Group : Increases solubility and may enhance binding affinity to specific receptors or enzymes.
The biological activity of the compound is primarily attributed to its interaction with specific enzymes and receptors. The mechanism of action may involve:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation or microbial growth.
- Receptor Modulation : It could act as an antagonist or agonist at various receptor sites, influencing cellular signaling pathways.
Biological Activity Studies
Research has demonstrated the promising biological activities of triazole-containing compounds in various contexts. Below are key findings related to the compound's activity:
Anticancer Activity
A study focusing on triazole derivatives highlighted their potential as anti-lung cancer agents. The compound exhibited significant antiproliferative effects against several cancer cell lines, including A549 (lung cancer), with an IC50 value indicating effectiveness comparable to established chemotherapeutics.
Antimicrobial Activity
The triazole ring is also associated with antimicrobial properties. Compounds structurally similar to the target compound have shown broad-spectrum activity against various pathogens. The mechanism often involves disruption of cell wall synthesis or inhibition of nucleic acid synthesis.
Case Studies
-
Case Study on Lung Cancer :
- A series of triazole derivatives were synthesized and tested against lung cancer cell lines. The results indicated that modifications in substituents significantly affected the cytotoxicity profiles. The most active compounds demonstrated IC50 values lower than traditional chemotherapeutics like cisplatin.
-
Case Study on Antifungal Activity :
- Research on similar triazole compounds revealed their efficacy against fungal infections by targeting the enzyme CYP51, which is crucial for ergosterol biosynthesis in fungi. The docking studies suggested that these compounds fit well into the active site of the enzyme, indicating a strong potential for antifungal applications.
Propiedades
IUPAC Name |
(4-morpholin-4-ylsulfonylphenyl)-[3-(triazol-2-yl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O4S/c23-17(20-8-5-15(13-20)22-18-6-7-19-22)14-1-3-16(4-2-14)27(24,25)21-9-11-26-12-10-21/h1-4,6-7,15H,5,8-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAAZEMNPFNGDOD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2N=CC=N2)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













